1-(4-Bromophenyl)-1-phenyl-1H-indene
Description
Properties
CAS No. |
52033-61-1 |
|---|---|
Molecular Formula |
C21H15Br |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-phenylindene |
InChI |
InChI=1S/C21H15Br/c22-19-12-10-18(11-13-19)21(17-7-2-1-3-8-17)15-14-16-6-4-5-9-20(16)21/h1-15H |
InChI Key |
SBXGJCHGEXMPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-phenyl-1H-indene typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The process involves a series of steps including the formation of a carbon-carbon bond through a coupling reaction, followed by cyclization to form the indene ring.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-1-phenyl-1H-indene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1-phenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-1-phenyl-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS 213381-88-5)
- Substituents : 4-tert-butylphenyl (electron-donating) and methyl groups.
- Molecular Formula : C₂₀H₂₂.
- Key Differences: The tert-butyl group enhances solubility in non-polar solvents due to its bulky, lipophilic nature, whereas the bromine in the target compound increases polarity and may reduce solubility .
- Impact on Reactivity : Electron-donating tert-butyl groups stabilize carbocation intermediates, contrasting with the electron-withdrawing bromine, which could deactivate electrophilic substitution reactions.
4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene (CAS 304911-87-3)
- Substituents : 4-tert-butylphenyl and isopropyl groups.
- Molecular Weight : 290.44 g/mol.
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
- Core Structure : Benzimidazole (aromatic heterocycle) vs. indene.
- Substituents : 4-bromophenyl and phenyl groups.
- Key Differences : The benzimidazole core’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike the purely hydrocarbon indene system. However, both compounds share bromine-induced electronic effects, which may influence UV-Vis absorption profiles .
Comparative Physical and Chemical Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-1-phenyl-1H-indene | Indene | 4-Bromophenyl, Phenyl | ~297.2 (estimated) | High polarity, electron-deficient core |
| 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene | Indene | 4-tert-Butylphenyl, Methyl | 262.39 | Enhanced solubility, steric shielding |
| 4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene | Indene | 4-tert-Butylphenyl, Isopropyl | 290.44 | High thermal stability, bulky substituents |
| 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole | Benzimidazole | 4-Bromophenyl, Phenyl | 349.22 | Hydrogen-bonding capacity, planar geometry |
Crystallographic and Structural Insights
- 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (): X-ray data reveal that bromine substituents induce planar molecular geometries and influence crystal packing via halogen bonding . Similar effects are anticipated in 1-(4-Bromophenyl)-1-phenyl-1H-indene, where bromine may direct π-stacking or van der Waals interactions.
- Steric Effects : Compounds with tert-butyl or isopropyl groups (e.g., ) exhibit distorted crystal lattices due to steric bulk, whereas the target compound’s phenyl and bromophenyl groups may allow closer molecular packing .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 1-(4-Bromophenyl)-1-phenyl-1H-indene, and how can reaction conditions be optimized?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Use 4-bromophenylboronic acid and 1-phenyl-1H-indene precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. Optimize solvent (toluene or THF), base (Na₂CO₃), and temperature (80–100°C) to enhance yield .
- Mannich Reaction : Employ indene derivatives with 4-bromophenyl ketones and amines under acidic conditions (e.g., HCl in ethanol). Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Techniques :
- X-Ray Diffraction (XRD) : Use SHELXL for small-molecule refinement. Collect high-resolution data (θ < 25°) and validate with R-factor < 0.05 .
- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and confirm stereochemistry .
- NMR Spectroscopy : Assign peaks using - COSY and HSQC for complex coupling patterns (e.g., indene protons at δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in regioselectivity observed in cycloaddition reactions involving this compound?
- Approach :
- Molecular Electron Density Theory (MEDT) : Calculate Fukui indices to identify nucleophilic/electrophilic centers. Compare with experimental outcomes (e.g., dominant formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole vs. Δ²-pyrazoline derivatives) .
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to model transition states and activation energies. Validate with kinetic studies (e.g., Arrhenius plots) .
Q. How should researchers address discrepancies in reported biological activities (e.g., cytotoxic vs. enzyme-inhibitory effects)?
- Strategies :
- Dose-Response Profiling : Test cytotoxicity (MTT assay) and enzyme inhibition (hCA I/II assays) in parallel. Use IC₅₀ values to distinguish specific inhibition from nonspecific toxicity .
- Molecular Docking : Dock 1-(4-Bromophenyl)-1-phenyl-1H-indene into hCA II active site (PDB: 3KS3) using AutoDock Vina. Compare binding poses with co-crystallized inhibitors (e.g., acetazolamide) to identify key interactions (e.g., Zn²⁺ coordination) .
Q. What experimental and computational methods validate crystallographic disorder in derivatives of this compound?
- Protocol :
- Structure Refinement : In SHELXL, apply PART and SUMP commands to model disorder. Use ISOR restraints to prevent overfitting .
- Hirshfeld Surface Analysis : Generate fingerprint plots (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å) and assess packing effects .
- Twinned Data Handling : For macromolecular crystals, use TWIN/BASF commands in refinement and validate with RSR/Z scores .
Q. How can asymmetric synthesis routes improve enantiomeric purity for chiral derivatives?
- Enzymatic Resolution :
- Alcohol Dehydrogenases (ADHs) : Reduce 1-(4-bromophenyl)-2,2,2-trifluoroethanone using ADH-A from Rhodococcus ruber. Optimize cofactor (NADH) recycling and isolate (S)-enantiomer via chiral HPLC (Chiralpak IA column) .
- Kinetic Resolution : Acetylate racemic 1-(4-bromophenyl)ethylamine with vinyl acetate and Candida antarctica lipase B (CAL-B). Monitor ee (>99%) via chiral GC (β-DEX 120 column) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
